
1,3-Oxathiolane-5-methanaminium, N,N,N-trimethyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Oxathiolane-5-methanaminium, N,N,N-trimethyl-, iodide is a chemical compound with a unique structure that includes a five-membered ring containing both sulfur and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Oxathiolane-5-methanaminium, N,N,N-trimethyl-, iodide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted oxathiolane derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Oxathiolane-5-methanaminium, N,N,N-trimethyl-, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-Oxathiolane-5-methanaminium, N,N,N-trimethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. This interaction is often mediated by the unique structure of the oxathiolane ring and the presence of the trimethylammonium group, which can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Oxathiolane: A parent compound with a similar ring structure but lacking the trimethylammonium group and iodide ion.
Tetramethylammonium iodide: A compound with a similar ammonium group but without the oxathiolane ring.
Betaine: A compound with a similar trimethylammonium group but different overall structure and properties.
Uniqueness
1,3-Oxathiolane-5-methanaminium, N,N,N-trimethyl-, iodide is unique due to the combination of the oxathiolane ring and the trimethylammonium group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
58326-97-9 |
|---|---|
Molekularformel |
C7H16INOS |
Molekulargewicht |
289.18 g/mol |
IUPAC-Name |
trimethyl(1,3-oxathiolan-5-ylmethyl)azanium;iodide |
InChI |
InChI=1S/C7H16NOS.HI/c1-8(2,3)4-7-5-10-6-9-7;/h7H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HPSLEWMOHIYKBT-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CC1CSCO1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


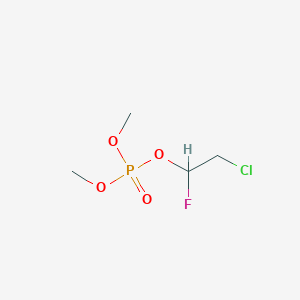
![1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14622113.png)
![2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-](/img/structure/B14622120.png)

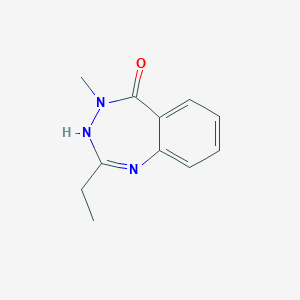
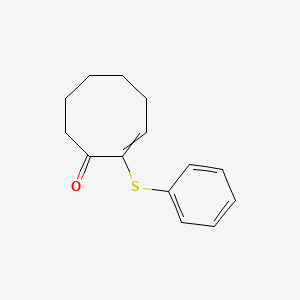
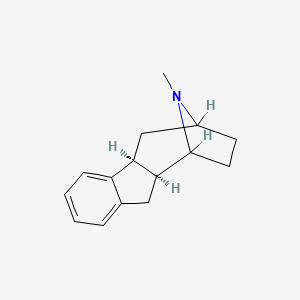

silanol](/img/structure/B14622148.png)


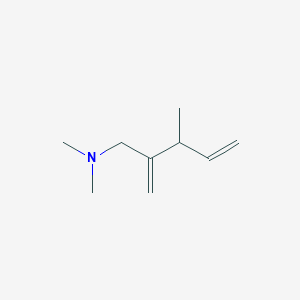
![[(1,3,5-Triazin-2-yl)amino]methanol](/img/structure/B14622181.png)

